4-(Ethylthio)but-2-en-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
(E)-4-ethylsulfanylbut-2-en-1-amine |
InChI |
InChI=1S/C6H13NS/c1-2-8-6-4-3-5-7/h3-4H,2,5-7H2,1H3/b4-3+ |
InChI Key |
ALECIVMXBZCTEY-ONEGZZNKSA-N |
Isomeric SMILES |
CCSC/C=C/CN |
Canonical SMILES |
CCSCC=CCN |
Origin of Product |
United States |
Elucidating Chemical Reactivity and Mechanistic Transformation Pathways of 4 Ethylthio but 2 En 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in 4-(Ethylthio)but-2-en-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a weak base. This nucleophilicity is the driving force behind several key reaction classes, including acylations, alkylations, and condensations with carbonyl compounds.
The nucleophilic nitrogen of this compound can readily attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically resulting in the formation of an amide. This transformation is fundamental in organic synthesis and can be achieved using various acylating agents. thieme-connect.de The reaction with an acyl chloride, for instance, proceeds through a nucleophilic acyl substitution mechanism.
Table 1: Representative Acylation Reactions
| Acylating Agent | Product Class | General Reaction |
|---|---|---|
| Acyl Chloride (RCOCl) | Amide | R'-NH₂ + RCOCl → R'-NHCOR + HCl |
Alkylation: The amine can also react with alkyl halides in a nucleophilic substitution reaction (typically SN2) to form secondary amines. youtube.com However, the initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a high propensity for over-alkylation. This can result in the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ionike.com Controlling the stoichiometry and reaction conditions is crucial to selectively obtain the desired alkylated product.
Table 2: Potential Products of Alkylation with an Alkyl Halide (R-X)
| Degree of Alkylation | Product Structure |
|---|---|
| Primary Amine (starting material) | CH₃CH₂SCH₂CH=CHCH₂NH₂ |
| Secondary Amine | CH₃CH₂SCH₂CH=CHCH₂NHR |
| Tertiary Amine | CH₃CH₂SCH₂CH=CHCH₂NR₂ |
The reaction of amines with carbonyl compounds such as aldehydes and ketones is a cornerstone of organic chemistry, leading to the formation of imines or enamines depending on the substitution of the amine.
Imine Formation: As a primary amine, this compound is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of this intermediate yields the C=N double bond of the imine. libretexts.orgchemistrysteps.com This reaction is reversible and the pH must be carefully controlled; it is generally fastest near a pH of 5. lumenlearning.com
Enamine Formation: Enamines are characterized by a C=C double bond adjacent to a nitrogen atom and are typically formed from the reaction of a secondary amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.commakingmolecules.com Therefore, this compound, being a primary amine, will not directly form an enamine upon reaction with a carbonyl compound. youtube.com To form an enamine, the primary amine would first need to be converted into a secondary amine via a reaction such as mono-alkylation. This resulting secondary amine could then undergo an acid-catalyzed reaction with a carbonyl compound, where the final deprotonation step occurs at an adjacent carbon atom instead of the nitrogen, yielding the enamine. chemistrysteps.comlumenlearning.comyoutube.com
Table 3: Imine Formation with Carbonyl Compounds
| Carbonyl Reactant | Expected Imine Product |
|---|---|
| Aldehyde (R'CHO) | CH₃CH₂SCH₂CH=CHCH₂N=CHR' |
Electrophilic Reactivity of the Alkene Moiety
The carbon-carbon double bond in the but-2-ene portion of the molecule is an area of high electron density, making it susceptible to attack by electrophiles in addition reactions. It can also participate in concerted cycloaddition reactions.
Hydroamination: This reaction involves the formal addition of an N-H bond across the double bond. wikipedia.org For this compound, this can occur in an intramolecular fashion, where the amine group within the same molecule adds across the alkene. This cyclization would likely require a catalyst (such as those based on late transition metals or strong bases) and would result in the formation of a substituted pyrrolidine (B122466) ring. Intermolecular hydroamination, involving the addition of a separate amine molecule, is also a possibility. wikipedia.org Recent developments have also focused on anti-Markovnikov hydroamination methods. nih.gov
Hydrothiolation: Also known as a thiol-ene reaction, this involves the addition of a thiol (R-SH) across the alkene. researchgate.net This reaction can proceed via different mechanisms. In the presence of a radical initiator, the addition typically follows an anti-Markovnikov regioselectivity. The reaction can also be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate that then attacks the double bond in a conjugate addition fashion. acs.org
Diels-Alder Reaction: The alkene in this compound can function as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The Diels-Alder is a concerted, pericyclic reaction that forms two new carbon-carbon sigma bonds simultaneously. wikipedia.orgorganic-chemistry.org The rate of the reaction is enhanced by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. masterorganicchemistry.comyoutube.com The substituents on the alkene of this compound would influence its reactivity and the stereochemistry of the resulting cyclohexene (B86901) derivative.
[2+2] Cycloaddition: This reaction involves the combination of two alkene components to form a four-membered cyclobutane (B1203170) ring. wikipedia.org For simple, non-activated alkenes, these reactions are typically not thermally allowed but can be induced photochemically. Under irradiation with light, an electron in the alkene can be promoted to an excited state, allowing the cycloaddition to proceed. wikipedia.org
Table 4: Potential Cycloaddition Reactions of the Alkene Moiety
| Reaction Type | Reactant Partner | Product Skeleton |
|---|---|---|
| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Substituted Cyclohexene |
Reactivity of the Thioether Linkage
The thioether group (-S-) contains a sulfur atom with two lone pairs of electrons, making it nucleophilic and susceptible to oxidation.
Nucleophilic Attack: The sulfur atom can act as a nucleophile, reacting with electrophiles. For example, it can undergo an SN2 reaction with alkyl halides to form a trialkylsulfonium salt. masterorganicchemistry.com
Oxidation: The thioether can be readily oxidized. Treatment with a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid, typically yields a sulfoxide (B87167). Further oxidation of the sulfoxide with a stronger oxidizing agent or excess of the initial oxidant leads to the formation of a sulfone. masterorganicchemistry.com
Metal Coordination: The lone pairs on the sulfur atom allow thioethers to act as ligands, coordinating to various metal centers. This property is utilized in the design of catalysts and organometallic complexes. researchgate.net
Oxidation Reactions (e.g., Sulfoxide and Sulfone Formation)
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The selective oxidation of sulfides is a fundamental transformation in organic synthesis, with the products serving as important intermediates. nih.gov
The oxidation from sulfide (B99878) to sulfoxide is the first step, and further oxidation yields the sulfone. Controlling the reaction to selectively produce the sulfoxide requires careful management of reaction conditions, such as the stoichiometry of the oxidant, temperature, and reaction time, to prevent over-oxidation. nih.govacsgcipr.org A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. nih.govsci-hub.se The use of catalysts can enhance the selectivity and efficiency of these oxidations. For instance, certain transition metal catalysts, such as those based on tantalum or niobium, can selectively yield either sulfoxides or sulfones depending on the catalyst used. organic-chemistry.orgorganic-chemistry.org
A study on allylic sulfides demonstrated that chemoselective sulfur oxidation can be achieved without epoxidation of the double bond by using a LiNbMoO6 catalyst with H2O2, where selectivity for sulfoxide or sulfone is controlled by the amount of oxidant used. organic-chemistry.orgorganic-chemistry.org For this compound, the presence of the amine group may require protective measures or specific pH conditions to avoid side reactions, as amines themselves can be susceptible to oxidation.
Below is a table summarizing common oxidation conditions for thioethers.
| Oxidizing Agent | Catalyst/Conditions | Predominant Product | Reference |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Sulfoxide | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Sulfone | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Sodium Tungstate, Phenylphosphonic Acid | Sulfone | sci-hub.se |
| m-CPBA | Stoichiometric | Sulfoxide/Sulfone | |
| Sodium Periodate (NaIO₄) | Methanol/Water | Sulfoxide |
Cleavage and Rearrangement Reactions Involving the C-S Bond
The carbon-sulfur (C-S) bond in this compound, particularly the allylic C-S bond, can undergo cleavage through various mechanisms. These reactions are significant as they allow for the modification of the carbon skeleton and the introduction of new functional groups.
One common method for C-S bond cleavage involves the use of electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI). organic-chemistry.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of sulfonium (B1226848) intermediates. organic-chemistry.org For instance, NBS has been used for the selective cleavage of C(sp³)–S bonds in thioethers. nih.gov The reactivity and selectivity of the cleavage can be dependent on the specific structure of the thioether and the reaction conditions. nih.gov
Visible-light photoredox catalysis has also emerged as a powerful tool for C–S bond cleavage under neutral conditions, leading to the formation of carbocations that can be trapped by nucleophiles. acs.org This method offers a mild alternative to traditional approaches. Furthermore, electrochemical methods are being developed for the selective cleavage of C–S bonds without the need for transition metals or oxidants. researchgate.net
Rearrangements involving the C-S bond are also possible. For example, primary allylic selenosulfides, which are structurally related to thioethers, undergo rearrangement with the loss of selenium to form allylically rearranged sulfides. nih.gov Similar desulfurative rearrangements can occur with allylic disulfides. nih.gov
Intramolecular Transformations and Rearrangements (e.g.,rsc.orgcmu.edu-Sigmatropic Rearrangements if applicable)
As an allylic sulfide, this compound is a prime candidate for undergoing rsc.orgcmu.edu-sigmatropic rearrangements. bohrium.comwikipedia.org This class of pericyclic reactions is a powerful tool in organic synthesis for forming carbon-carbon bonds with high stereoselectivity. wikipedia.org The reaction proceeds through a five-membered ring transition state. cmu.edu
The mechanism typically involves the formation of a sulfur ylide intermediate. rsc.org This ylide can be generated by the reaction of the sulfide with a metal carbene, often derived from a diazo compound in the presence of a copper(I) or rhodium(II) catalyst. researchgate.net Once formed, the ylide rapidly rearranges. cmu.edu The rsc.orgcmu.edu-sigmatropic rearrangement itself is known to proceed with a high degree of stereoselectivity. cmu.edu The stereochemistry of the newly formed C-C bond can often be predicted based on the geometry of the transition state. wikipedia.org
The general scheme for a metal-catalyzed rsc.orgcmu.edu-sigmatropic rearrangement of an allylic sulfide is as follows:
Ylide Formation : The lone pair of electrons on the sulfur atom attacks a metal carbene, forming a sulfur ylide.
rsc.orgcmu.edu-Sigmatropic Rearrangement : The ylide undergoes a concerted rearrangement where a new C-C bond is formed between the ylide carbon and the terminal carbon of the allyl group, and the original C-S bond is cleaved. This results in a homoallylic sulfide.
The structure of the starting allylic sulfide, including the substituents on the allyl group and the sulfur atom, can significantly influence the efficiency and stereoselectivity of the rearrangement. cmu.edu
Detailed Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic strategies. This involves studying the kinetics, thermodynamics, and transition states of the key transformations.
Kinetic and thermodynamic studies provide insight into the feasibility and rate of a reaction, as well as the relative stability of reactants, intermediates, and products. For the reactions of this compound, such studies can elucidate the factors that control product distribution.
For instance, in allylic systems, reactions can often lead to a mixture of products under either kinetic or thermodynamic control. quimicaorganica.org
Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. quimicaorganica.org
Thermodynamic Control : At higher temperatures and longer reaction times, the reaction is reversible, and the major product is the most stable one. quimicaorganica.orgmasterorganicchemistry.com
In the context of the rsc.orgcmu.edu-sigmatropic rearrangement, kinetic studies can help determine the rate-determining step and the influence of catalysts and substituents on the reaction rate. Thermodynamic studies can reveal the relative stabilities of the starting allylic sulfide and the rearranged homoallylic sulfide product. Computational studies on the reactions of sulfides with hydroperoxides have shown activation energies in the range of 26-29 kcal/mol, providing a quantitative measure of the kinetic barrier for such oxidation reactions. whiterose.ac.uk
Transition state analysis, often aided by computational chemistry, is a powerful tool for understanding the detailed pathway of a reaction. By calculating the structure and energy of the transition state, one can predict the stereochemical outcome and the factors that influence the reaction's activation energy.
For the rsc.orgcmu.edu-sigmatropic rearrangement of this compound, the transition state is a five-membered, envelope-like structure. wikipedia.org The relative orientation of substituents in this transition state determines the stereochemistry of the product. wikipedia.org For example, hydrocarbon groups generally prefer an exo orientation in the transition state. wikipedia.org Computational studies can map out the entire energy landscape of the reaction, identifying the energies of reactants, intermediates, transition states, and products.
The activation energy for the pyramidal inversion of sulfur ylides is relatively low (Eact < 25 kcal/mol), which can affect the stereochemical outcome if the rearrangement is not faster than the inversion. cmu.edu Transition state analysis can clarify the conformational requirements and energy barriers for both the rearrangement and competing processes. acs.org
The table below presents hypothetical energy values for a generic rsc.orgcmu.edu-sigmatropic rearrangement to illustrate the concepts of an energy landscape.
| Species | Relative Energy (kcal/mol) |
| Reactants (Allylic Sulfide + Carbene Source) | 0 |
| Sulfur Ylide Intermediate | +5 |
| rsc.orgcmu.edu-Rearrangement Transition State | +15 |
| Product (Homoallylic Sulfide) | -10 |
These values indicate a thermodynamically favorable reaction that proceeds through a moderately energetic transition state.
Exploration of Derivatives, Analogues, and Structure Reactivity/property Relationships of 4 Ethylthio but 2 En 1 Amine Scaffolds
Design and Synthesis of Novel Analogues with Modified Alkene and Thioether Substituents
The rational design of analogues of 4-(ethylthio)but-2-en-1-amine allows for the systematic exploration of its chemical space. Modifications can be targeted at two key areas: the but-2-ene backbone and the ethylthio moiety.
Alkene Modifications:
Strategies for modifying the alkene portion often involve multicomponent reactions that build the allylic amine framework from simpler starting materials. Nickel-catalyzed three-component coupling reactions, for instance, provide a modular approach to synthesize structurally diverse allylic amines by combining an alkene, an aldehyde, and an amine. rsc.orgnih.govchemrxiv.org This method allows for the introduction of various substituents onto the carbon backbone, thereby altering the steric and electronic properties of the alkene.
Interactive Table 1: Synthesis of Allylic Amine Analogues via Ni-Catalyzed Multicomponent Coupling (Note: This table represents analogous reactions, not the direct synthesis of this compound derivatives)
| Alkene Reactant | Aldehyde Reactant | Amine Reactant | Resulting Allylic Amine Structure |
| Styrene | Benzaldehyde | Piperidine | N-(1,3-diphenylallyl)piperidine |
| 1-Octene | Butyraldehyde | Morpholine | 4-(1-propylhept-2-en-1-yl)morpholine |
| Cyclohexene (B86901) | Acetaldehyde | Benzylamine | N-benzyl-N-(cyclohex-2-en-1-yl)amine |
Thioether Modifications:
Altering the thioether component involves either modifying the alkyl group attached to the sulfur or changing the position of the sulfur atom. The synthesis of allylic thioethers can be achieved through various methods, including the B(C6F5)3-catalyzed reaction of alkenes with a sulfenylating reagent like N-thiosuccinimide. researchgate.net This approach enables the formation of a diverse range of allylic thioethers, suggesting that analogues of the target compound with different alkyl or arylthio groups (e.g., methylthio, phenylthio) could be readily synthesized. Furthermore, one-pot procedures for creating thioether-containing heterocycles, such as the synthesis of 4-pyrimidone-2-thioethers from S-alkylisothiourea and β-ketoesters, highlight advanced methods for incorporating thioether functionality. researchgate.net
Synthesis of N-Substituted and N,N-Disubstituted Derivatives
The primary amine of this compound is a key handle for derivatization through N-substitution. Standard N-alkylation methods, which involve reacting the amine with alkyl halides, are generally effective. wikipedia.org However, these reactions can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org
More controlled and modern approaches utilize transition metal catalysis. Iridium-catalyzed N-allylation of amines with allylic alcohols, for example, offers an efficient route to N-substituted allylic amines. organic-chemistry.org The reaction conditions, such as pH, can be tuned to selectively yield either N-allylation or N-alkylation products. acs.org Palladium-catalyzed reactions also provide a powerful tool for the allylic alkylation of amines. acs.org These catalytic methods are often characterized by their high yields and selectivity for mono-alkylation, making them ideal for synthesizing well-defined N-substituted derivatives.
Interactive Table 2: Catalytic Methods for N-Alkylation of Amines with Allylic Alcohols
| Catalyst System | Amine Substrate | Allylic Alcohol | Solvent | Key Feature | Reference |
| Iridium Complex | Aniline | Cinnamyl alcohol | Water | pH-dependent selectivity for N-allylation or N-alkylation | organic-chemistry.orgacs.org |
| MoO3/TiO2 | Piperidine | Allyl alcohol | Toluene | Heterogeneous catalyst, reusable | organic-chemistry.org |
| Metal-Free (DES) | Indole | Cinnamyl alcohol | Choline Chloride/Lactic Acid | Green, sustainable, room temperature conditions | rsc.org |
Conformational Analysis and its Influence on Chemical Behavior
The chemical behavior and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. While direct experimental data for the target molecule is not available, extensive studies on the simpler analogue, allyl amine, provide significant insight. nih.gov
Allyl amine can exist in several distinct conformations arising from rotations around the C-C and C-N single bonds. High-level ab initio quantum mechanical calculations have been used to estimate the relative stabilities of five key conformers. nih.gov These studies show that the energy differences between conformers are very small, often less than 1 kcal/mol, meaning that multiple conformations are likely populated at room temperature. The theoretical predictions, which incorporate electron correlation effects and large basis sets, are in general agreement with experimental data, though some discrepancies remain. nih.gov
Interactive Table 3: Calculated and Experimental Relative Energies of Allyl Amine Conformers
| Conformer | Description (Rotation around C-C and C-N bonds) | Calculated Relative Energy (MP2, cm⁻¹) | Experimental Relative Energy (cm⁻¹) |
| cis-trans | Most stable reference conformer | 0 | 0 |
| cis-gauche | Rotation around the C-N bond | 135 | 173 ± 12 |
| gauche-trans | Rotation around the C-C bond | 103 | 92 ± 8 |
| gauche-gauche | Rotation around both C-C and C-N bonds | 50 | 122 ± 5 |
Data sourced from studies on allyl amine. nih.gov
Computational Predictions and Experimental Verification of Structure-Reactivity Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and elucidating the reaction mechanisms of molecules like this compound. DFT calculations can be used to model reaction pathways, determine the energies of transition states, and explain the origins of regio- and enantioselectivity in catalytic reactions involving allylic amines. rsc.org
For example, computational studies on cobalt-catalyzed allylic substitution reactions have revealed that C-N bond formation proceeds through an inner-sphere reductive elimination mechanism, and that steric repulsions between the substrate and the catalyst's ligand control the observed selectivity. rsc.org Similarly, DFT has been used to assess the nature of bonding between metal cations and thioether groups, providing fundamental insights into their coordination chemistry. nih.gov Studies on related molecules like allyl mercaptan have used DFT to compare the reactivity of different functional groups, such as the S-H versus the C=C double bond, in radical scavenging processes. nih.gov
Interactive Table 4: Application of Computational Methods in Reactivity Studies of Analogous Systems
| System Studied | Computational Method | Key Finding | Experimental Verification Method |
| Co-catalyzed allylic amination | DFT | Inner-sphere C-N reductive elimination mechanism; selectivity controlled by sterics. | Product analysis (NMR, GC-MS), kinetic studies. |
| Alkali metal-thioether complexes | DFT | Assessed the nature and strength of the metal-sulfur bond. | Single-crystal X-ray diffraction, NMR spectroscopy. |
| Allyl mercaptan reactivity | DFT | Compared antiradical activity of S-H group vs. C=C bond. | Electron Spin Resonance (ESR) spectroscopy, antioxidant assays. |
Experimental verification is essential to validate these computational predictions. The predicted regio- and enantioselectivities of a reaction can be confirmed by analyzing the product distribution using techniques like NMR spectroscopy and chiral chromatography. rsc.org Predicted reaction intermediates might be trapped and characterized, while calculated kinetic barriers can be compared with experimentally determined reaction rates. The combination of predictive computational modeling and rigorous experimental validation provides a comprehensive understanding of the structure-reactivity relationships that govern the chemistry of this compound and its derivatives.
Investigation of Biological Activity and Mechanistic Underpinnings of 4 Ethylthio but 2 En 1 Amine Excluding Clinical, Dosage, and Safety Data
Enzyme Interaction Studies and Inhibition Mechanisms
Modulation of Tyrosine Kinase Activity
Tyrosine kinases are a family of enzymes crucial for mediating signal transduction pathways that control fundamental cellular processes such as growth, proliferation, differentiation, and survival. urologyku.comnih.gov These enzymes function by transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a process known as phosphorylation. urologyku.comwikipedia.org Dysregulation of tyrosine kinase activity, often through mutations or overexpression, can lead to uncontrolled cell growth and is a hallmark of many types of cancer. nih.gov
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapy drugs that block the action of these enzymes, typically by competing with ATP for its binding site on the kinase. urologyku.comwikipedia.org This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation. urologyku.com While numerous TKIs have been developed to target specific tyrosine kinases involved in various cancers, the specific modulatory effects of 4-(Ethylthio)but-2-en-1-amine on tyrosine kinase activity have not been detailed in available scientific literature. Further research would be required to determine if this compound acts as an inhibitor, activator, or has no effect on this class of enzymes.
| Compound | Target Kinase | Activity Type | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|---|
| This compound | Not Specified | Data Not Available | Data Not Available | N/A |
Interaction with Thymidylate Synthase and Thymidine (B127349) Phosphorylase
Thymidylate synthase (TS) and thymidine phosphorylase (TP) are key enzymes involved in the synthesis and metabolism of pyrimidine (B1678525) nucleotides, which are essential for DNA synthesis and repair. nih.govwikipedia.org TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo pathway for producing thymidine, a critical component of DNA. nih.govwikipedia.org Because of its essential role in DNA replication, TS is a well-established target for anticancer drugs like 5-fluorouracil (B62378) (5-FU). nih.gov
Thymidine phosphorylase is involved in the pyrimidine salvage pathway, catalyzing the reversible conversion of thymidine to thymine. wikipedia.org It is also involved in the activation of certain chemotherapeutic agents, such as capecitabine, converting them into active 5-FU within tumors. wikipedia.org The expression levels of both TS and TP can be predictive markers for the efficacy of fluoropyrimidine-based chemotherapy. nih.govaacrjournals.org There is currently no available research data detailing any interaction or inhibition mechanism of this compound with either thymidylate synthase or thymidine phosphorylase.
Mechanistic Studies with Amine Oxidases (e.g., SSAO/VAP-1, Plasma Amine Oxidase)
Semicarbazide-sensitive amine oxidases (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), are a family of copper-containing enzymes found in various tissues and in a soluble form in plasma. frontiersin.orgmdpi.com These enzymes catalyze the oxidative deamination of primary amines, producing the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia (B1221849). frontiersin.orgnih.gov
Mechanism of Action: The catalytic activity of SSAO/VAP-1 is involved in various physiological and pathological processes. As an adhesion molecule on the surface of endothelial cells, VAP-1 mediates the trafficking and extravasation of leukocytes to sites of inflammation. nih.govnih.gov The enzymatic products, particularly hydrogen peroxide and reactive aldehydes, contribute to oxidative stress and endothelial injury, which are implicated in the pathogenesis of inflammatory diseases, diabetes, and cardiovascular diseases like atherosclerosis. frontiersin.orgnih.gov
Given that this compound is a primary amine, it could theoretically serve as a substrate for SSAO/VAP-1. However, specific mechanistic studies confirming this interaction, determining the rate of catalysis, or identifying it as a potential inhibitor are not present in the current body of scientific literature.
| Compound | Enzyme Target | Interaction Type | Metabolic Products | Reference |
|---|---|---|---|---|
| This compound | SSAO/VAP-1 | Data Not Available (Potential Substrate) | Data Not Available | N/A |
Receptor Binding and Activation Mechanisms
Trace Amine-Associated Receptor 1 (TAAR1) Agonism/Antagonism
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines such as β-phenylethylamine and tyramine, as well as monoamine neurotransmitters. wikipedia.orgnih.gov Located intracellularly in monoamine neurons, TAAR1 acts as a key regulator of dopaminergic, serotonergic, and norepinephrine (B1679862) neurotransmission. wikipedia.orgnih.govresearchgate.net
Activation of TAAR1 generally leads to a reduction in the firing rate of monoamine neurons and a decrease in neurotransmitter release, functioning as a "brake" or rheostat on monoaminergic systems. wikipedia.org This mechanism has made TAAR1 a promising therapeutic target for psychiatric disorders characterized by dysregulated monoamine function, such as schizophrenia. mdpi.com TAAR1 agonists have shown potential in preclinical models to counteract hyper-dopaminergic states. researchgate.net As a primary amine, this compound shares structural similarities with endogenous TAAR1 ligands. Nevertheless, its specific binding affinity, functional activity (agonist, partial agonist, or antagonist), and efficacy at the TAAR1 receptor have not been experimentally determined.
Serotonin (B10506) Receptor (e.g., 5-HT2A) Interaction Mechanisms
The serotonin 2A receptor (5-HT₂A) is another GPCR that plays a critical role in the central nervous system, influencing processes such as cognition, mood, and perception. nih.govresearchgate.net It is the primary target for serotonergic psychedelic drugs and is also a key site of action for many atypical antipsychotic medications. wikipedia.org
Signaling Pathways: Upon activation by serotonin or other agonists, the 5-HT₂A receptor primarily couples to the Gq/G₁₁ signaling pathway. nih.govwikipedia.org This coupling activates phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). nih.gov The receptor can also engage in other signaling cascades, and different ligands can selectively activate these different pathways, a phenomenon known as functional selectivity or biased agonism. nih.govplos.org
Compounds structurally related to phenethylamines are known to interact with the 5-HT₂A receptor. nih.gov However, there is no specific data available that characterizes the binding affinity or functional activity of this compound at the 5-HT₂A receptor. Studies would be needed to ascertain whether it acts as an agonist or antagonist and to delineate its specific impact on the receptor's downstream signaling mechanisms.
| Compound | Receptor Target | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀/IC₅₀) | Signaling Pathway Modulated | Reference |
|---|---|---|---|---|---|
| This compound | TAAR1 | Data Not Available | Data Not Available | Data Not Available | N/A |
| 5-HT₂A | Data Not Available | Data Not Available | Data Not Available | N/A |
Despite a comprehensive search for scientific literature, no specific information was found regarding the biological activity and mechanistic underpinnings of the chemical compound this compound. Consequently, the requested article focusing on its histamine (B1213489) H3 receptor antagonism, ligand-receptor docking studies, antimicrobial action via DNA synthesis inhibition, and structure-biological activity relationships cannot be generated.
Theoretical and Computational Chemistry Studies of 4 Ethylthio but 2 En 1 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govdntb.gov.ua These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov For 4-(Ethylthio)but-2-en-1-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is found, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated via DFT) This table is illustrative and not based on published experimental data.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-S | ~1.81 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | C-S-C | ~100-105° |
| Bond Angle | C-C-N | ~110-115° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com Analysis of the spatial distribution of these orbitals shows where the molecule is most likely to participate in electron-donating or electron-accepting interactions. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative and not based on published experimental data.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.5 eV | Electron-donating capacity |
| LUMO | -0.5 eV | Electron-accepting capacity |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to show regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. frontiersin.org For this compound, the MEP map would likely show a negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, and positive potentials around the amine hydrogens.
Reaction Mechanism Predictions and Energetic Profiles of Transformations
Computational methods can be used to model the step-by-step pathway of a chemical reaction. rsc.org By calculating the energies of reactants, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed. nih.gov This profile reveals the activation energy for each step, allowing chemists to predict the feasibility and rate of a reaction. For this compound, one could theoretically study its synthesis, degradation pathways, or its reactions with other molecules, such as its potential for Michael addition reactions. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or DNA. mdpi.comdergipark.org.tr This method is crucial in drug discovery for screening potential drug candidates. nih.gov If this compound were being investigated for biological activity, docking simulations would be performed to predict its binding affinity and interactions with the active site of a target protein. nih.gov The simulation calculates a "docking score," which estimates the binding free energy. Molecular dynamics (MD) simulations can then be used to model the behavior of the ligand-receptor complex over time, providing insights into its stability and the dynamics of the interactions.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
Quantum chemical calculations can accurately predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that correspond to UV-Vis absorption spectra. materialsciencejournal.orgresearchgate.net Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for the molecule. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
Exploration of Advanced Electronic Properties (e.g., Nonlinear Optical Properties)
Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical and computational exploration of this compound. Currently, there are no published studies specifically investigating the advanced electronic properties, including the nonlinear optical (NLO) properties, of this compound.
The investigation of NLO properties typically involves sophisticated quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods. These studies are essential for determining key parameters like polarizability (α) and hyperpolarizability (β and γ), which quantify a molecule's response to an applied electric field and are indicative of its NLO activity. Such computational analyses provide valuable insights into the structure-property relationships that govern NLO phenomena, guiding the design of new materials for applications in optoelectronics and photonics.
While computational studies exist for a wide array of organic molecules, detailing their electronic structures, molecular orbitals, and potential for NLO applications, this compound has not yet been the subject of such focused research. The presence of a sulfur atom (an electron donor) and an amine group, coupled with a conjugated π-system in the butene backbone, suggests that this molecule could theoretically exhibit interesting electronic behaviors. However, without dedicated computational modeling and analysis, any discussion of its NLO properties would be purely speculative.
Therefore, the scientific community awaits theoretical investigations into the electronic landscape of this compound to elucidate its potential for advanced applications. Future research in this area would be necessary to generate the data required for a comprehensive analysis of its nonlinear optical and other advanced electronic properties.
Future Research Trajectories and Interdisciplinary Challenges
Development of Novel and More Efficient Synthetic Pathways
The synthesis of allylic amines, including 4-(Ethylthio)but-2-en-1-amine, is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient, selective, and sustainable methods. rsc.orgresearchgate.net Future research will likely concentrate on several key areas:
Catalyst Development: A significant thrust will be the design of novel catalysts that can facilitate the synthesis of allylic amines with high chemo-, regio-, and stereoselectivity. organic-chemistry.org This includes the use of earth-abundant metals like nickel and molybdenum as alternatives to precious metals. rsc.orgorganic-chemistry.org For instance, nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have shown promise for creating structurally diverse allylic amines in a single step. rsc.orgresearchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative to traditional oxidative C-N bond formation. acs.orgresearchgate.netnih.gov Future work will likely expand the scope of these methods to a wider range of substrates and explore their scalability for industrial applications.
Direct C-H Amination: The direct amination of allylic C-H bonds is a highly atom-economical approach. nih.gov Overcoming the challenges associated with selectivity and reactivity of these reactions will be a major focus, potentially through the combined use of photoredox and transition metal catalysis. nih.gov
| Synthetic Approach | Catalyst/Method | Key Advantages | Reference |
| Multicomponent Coupling | Nickel-based catalysts | High efficiency, modularity, use of simple starting materials | rsc.orgresearchgate.net |
| Allylic Amination | Molybdenum complexes | Use of earth-abundant metal, regioselectivity | organic-chemistry.org |
| Oxidative Coupling | Electrochemical synthesis | Avoids traditional oxidants, high functional group tolerance | acs.orgresearchgate.netnih.gov |
| C-H Amination | Dual photoredox and cobalt catalysis | High atom economy, direct functionalization | nih.gov |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the intricate details of reaction mechanisms and kinetics is paramount for optimizing synthetic protocols. Future research will increasingly rely on the application of advanced spectroscopic and imaging techniques for real-time analysis of the synthesis of allylic amines. This will enable researchers to:
Monitor the formation and consumption of reactants, intermediates, and products in real-time.
Gain insights into the catalyst's behavior and deactivation pathways.
Optimize reaction conditions with greater precision.
The integration of techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy will be crucial in this endeavor.
Deeper Elucidation of Complex Reaction Mechanisms and Biological Interactions
A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the prediction of reaction outcomes. masterorganicchemistry.com For allylic amines, this involves dissecting the intricate steps of catalytic cycles and understanding the factors that govern selectivity.
Furthermore, as allylic amines are prevalent in biologically active compounds, elucidating their interactions with biological targets is a critical area of future research. researchgate.net This will involve a combination of experimental techniques, such as X-ray crystallography and cryo-electron microscopy, and computational modeling to understand structure-activity relationships. The study of benzosiloxaboroles, which have demonstrated antimicrobial activity, serves as an example of how structural modifications can influence biological function, a principle applicable to allylic amines. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize the field. aimlic.comnih.govacs.org For the synthesis and study of this compound and other allylic amines, AI and ML can be leveraged to:
Predict Reaction Outcomes: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the products and yields of new transformations with high accuracy, often outperforming human chemists. cam.ac.uk
Optimize Reaction Conditions: AI can be used to navigate the multidimensional space of reaction parameters to identify optimal conditions for a given synthesis, saving time and resources. princeton.edu
Propose Novel Synthetic Routes: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic pathways to target molecules. nih.gov
Accelerate Drug Discovery: By predicting the biological activity of molecules based on their structure (QSAR analysis), ML can significantly speed up the identification of potential drug candidates. aimlic.com
Opportunities for Sustainable Chemical Production and Minimization of Environmental Impact
The chemical industry is increasingly focused on developing sustainable and environmentally friendly processes. rsc.org For the synthesis of allylic amines, future research will emphasize:
Green Solvents and Reagents: The use of environmentally benign solvents, such as water, and the replacement of hazardous reagents will be a priority. organic-chemistry.org
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, such as C-H amination, will reduce waste. nih.gov
Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of allylic amines presents a significant opportunity for sustainable production. rsc.org
The environmental impact of amines is a significant concern, as some are potential pollutants. nih.gov Therefore, developing greener synthetic routes is not only economically advantageous but also environmentally imperative.
Exploration of Uncharted Reactivity and Applications in Emerging Technologies
The unique structural and electronic properties of allylic amines make them versatile building blocks for the creation of novel molecules with diverse applications. nih.gov Future research will undoubtedly uncover new reactivity patterns and applications for compounds like this compound. This could include their use in:
Materials Science: The development of new polymers and functional materials with tailored properties.
Asymmetric Catalysis: The design of chiral allylic amines as ligands for asymmetric catalysis.
Medicinal Chemistry: The synthesis of new therapeutic agents with improved efficacy and selectivity. The World Anti-Doping Agency's Prohibited List includes various amine structures, highlighting the diverse biological activities of this class of compounds. wada-ama.org
The continued exploration of the chemical space around allylic amines will undoubtedly lead to exciting discoveries and technological advancements.
Q & A
Q. What are the recommended synthetic routes for 4-(Ethylthio)but-2-en-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves functionalization of the but-2-en-1-amine backbone. A plausible route includes:
Thioether Formation : React but-2-en-1-amine with ethyl disulfide or ethyl thiol in the presence of a base (e.g., NaH) to introduce the ethylthio group.
Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via TLC (Rf ~0.3–0.4) .
Characterization : Confirm structure using NMR (δ ~5.6–5.8 ppm for alkene protons, δ ~2.8 ppm for -SCH-) and HRMS (theoretical [M+H]: 146.1 g/mol).
Table 1: Synthetic Optimization Variables
| Variable | Impact on Yield | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) improve thiol reactivity | DMF, 60°C |
| Catalyst | Lewis acids (e.g., ZnCl) enhance regioselectivity | 10 mol% ZnCl |
| Reaction Time | Prolonged time increases byproduct formation | 6–12 hours |
Q. How can researchers verify the stereochemical configuration of the double bond in this compound?
- Methodological Answer : Use NOE (Nuclear Overhauser Effect) NMR to determine cis/trans geometry. For example:
- Irradiate the ethylthio group protons; observe enhancement of alkene protons if in proximity (indicative of cis configuration).
- Compare experimental NMR shifts with DFT-calculated values for both stereoisomers .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Store under inert gas (N/Ar) at -20°C to prevent oxidation of the thioether group.
- Avoid exposure to light, as conjugated alkenes may undergo photochemical degradation .
Advanced Research Questions
Q. How does the ethylthio substituent influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The ethylthio group acts as an electron-donating substituent, increasing electron density at the β-carbon of the alkene. This enhances susceptibility to electrophilic attack.
- Case Study : Reaction with maleic anhydride shows regioselectivity at the β-position (confirmed by NMR) .
- Computational Support : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. activation) be resolved for this compound derivatives?
- Methodological Answer : Contradictions may arise from:
-
Stereochemical Variations : Test enantiomers separately using chiral HPLC (e.g., Chiralpak AD-H column).
-
Assay Conditions : Vary pH (6.5–7.5) and ionic strength to identify optimal activity windows.
-
Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., oxidation to sulfoxide derivatives) .
Table 2: Biological Activity Under Varied Conditions
Assay Condition IC (μM) Notes pH 6.5 12.3 ± 1.2 Partial inhibition pH 7.4 8.1 ± 0.9 Full inhibition +10 mM NaCl 15.7 ± 2.1 Reduced binding affinity
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs: e.g., 3ERT for estrogen receptors). Prioritize binding poses where the ethylthio group occupies hydrophobic pockets.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding patterns .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the synthesis of this compound?
- Methodological Answer : Discrepancies arise from:
- Purification Methods : Silica gel chromatography vs. distillation (yields differ by ~15%).
- Starting Material Quality : Impurities in ethyl thiol reduce reaction efficiency.
- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., ZnCl) degrade if not handled under anhydrous conditions .
Key Research Gaps and Future Directions
- Stereoselective Synthesis : Develop asymmetric catalysis methods for enantiomerically pure derivatives.
- Biological Target Identification : Use chemoproteomics to map protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
